2-Formylbenzoyl chloride
Overview
Description
2-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Scientific Research Applications
2-Formylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
Target of Action
This compound is a chemical building block and is often used in the synthesis of other complex molecules . Therefore, its targets would largely depend on the specific molecules it is used to create.
Pharmacokinetics
The pharmacokinetics of 2-Formylbenzoyl chloride, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small molecule, it is expected to have good bioavailability. Its actual adme properties would depend on various factors, including its chemical structure, the route of administration, and the specific biological system in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature, among others. As a benzoyl chloride derivative, it is likely to be sensitive to moisture and may react with water to produce hydrochloric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reaction typically involves the use of formyl chloride (HCOCl) as the acylating agent .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde derivatives. This process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzoyl chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols and amines under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Esters and amides.
Comparison with Similar Compounds
Benzoyl chloride: Similar structure but lacks the formyl group.
Formyl chloride: Contains the formyl group but lacks the benzoyl moiety.
Acetyl chloride: Contains an acetyl group instead of a formyl group.
Uniqueness: 2-Formylbenzoyl chloride is unique due to the presence of both the formyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2-formylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPOGXCFMHHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594088 | |
Record name | 2-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117886-88-1 | |
Record name | 2-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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